N,N-Dimethyl-4-(2-pyrrolidinyl)benzamide
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Overview
Description
N,N-Dimethyl-4-(2-pyrrolidinyl)benzamide is a chemical compound with the molecular formula C13H18N2O It is characterized by the presence of a benzamide group attached to a pyrrolidine ring, with two methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(2-pyrrolidinyl)benzamide typically involves the reaction of 4-(2-pyrrolidinyl)benzoic acid with dimethylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction can be represented as follows:
4-(2-pyrrolidinyl)benzoic acid+dimethylamine→this compound+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of catalysts and solvents may also be optimized to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(2-pyrrolidinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The benzamide group can undergo substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of N,N-dimethyl-4-(2-pyrrolidinyl)aniline.
Substitution: Formation of substituted benzamides with various functional groups on the benzene ring.
Scientific Research Applications
N,N-Dimethyl-4-(2-pyrrolidinyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(2-pyrrolidinyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(3-pyrrolidinyl)benzamide
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
Uniqueness
N,N-Dimethyl-4-(2-pyrrolidinyl)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
914299-89-1 |
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Molecular Formula |
C13H18N2O |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
N,N-dimethyl-4-pyrrolidin-2-ylbenzamide |
InChI |
InChI=1S/C13H18N2O/c1-15(2)13(16)11-7-5-10(6-8-11)12-4-3-9-14-12/h5-8,12,14H,3-4,9H2,1-2H3 |
InChI Key |
ZVOLIQCGAAJNBR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2CCCN2 |
Origin of Product |
United States |
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